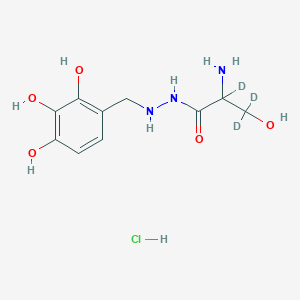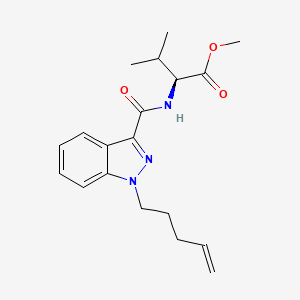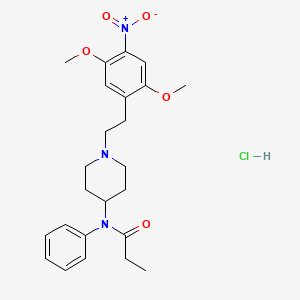
Benserazide-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benserazide-d3 Hydrochloride is a deuterated form of Benserazide Hydrochloride, a medication primarily used in combination with Levodopa for the treatment of Parkinson’s disease and restless leg syndrome . It acts as a peripheral decarboxylase inhibitor, preventing the conversion of Levodopa to dopamine outside the brain, thereby increasing the availability of Levodopa for the brain .
Métodos De Preparación
The synthesis of Benserazide-d3 Hydrochloride involves the reaction of serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in the presence of hydrogen and a catalyst. The reaction is typically carried out in solvents such as water, ethanol, isopropanol, or glycol dimethyl ether . This method is efficient and yields a high-purity product .
Análisis De Reacciones Químicas
Benserazide-d3 Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include hydrogen, catalysts, and various solvents. The major products formed depend on the specific reaction conditions but often include modified forms of the original compound .
Aplicaciones Científicas De Investigación
Benserazide-d3 Hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Benserazide-d3 Hydrochloride acts by inhibiting the enzyme aromatic L-amino acid decarboxylase (AADC) outside the brain. This inhibition prevents the peripheral conversion of Levodopa to dopamine, thereby increasing the amount of Levodopa available to cross the blood-brain barrier and be converted to dopamine in the brain . This mechanism helps to minimize the peripheral side effects of Levodopa, such as nausea and arrhythmia .
Comparación Con Compuestos Similares
Benserazide-d3 Hydrochloride is similar to other decarboxylase inhibitors such as Carbidopa. it has unique properties that make it particularly effective in combination with Levodopa . Unlike Carbidopa, this compound is not approved for use in the United States but is widely used in Europe and Canada .
Similar Compounds
Propiedades
Fórmula molecular |
C10H16ClN3O5 |
|---|---|
Peso molecular |
296.72 g/mol |
Nombre IUPAC |
2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride |
InChI |
InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H/i4D2,6D; |
Clave InChI |
ULFCBIUXQQYDEI-UJCACOCCSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C(=O)NNCC1=C(C(=C(C=C1)O)O)O)N)O.Cl |
SMILES canónico |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride](/img/structure/B10819073.png)
